molecular formula C11H10N2O2S B8307496 2-Thiazol-2-yl-6-[1,3]dioxolan-2-yl-pyridine

2-Thiazol-2-yl-6-[1,3]dioxolan-2-yl-pyridine

Cat. No. B8307496
M. Wt: 234.28 g/mol
InChI Key: CTNCENXXHZKJST-UHFFFAOYSA-N
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Patent
US06020345

Procedure details

10 g of nickel peroxide hydrate are added in 1 g portions over 20 hours to a solution of 1.33 g of 2-(4,5-dihydrothiazol-2-yl)-6-[1,3]dioxolan-2-yl-pyridine (5.62 mmol) in 50 ml of benzene maintained under reflux with removal of the water formed continuously. The insoluble matter is removed by filtration on celite and then the solvent is evaporated off. The title product is isolated by chromatography on a silica column (eluent: chloroform/ethyl acetate; 85:15). 0.42 g of a white solid is recovered.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
nickel peroxide hydrate
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
31.5%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][N:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[O:16][CH2:15][CH2:14][O:13]2)[N:7]=1.O>C1C=CC=CC=1.O.OO.[Ni]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[O:16][CH2:15][CH2:14][O:13]2)[N:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
S1C(=NCC1)C1=NC(=CC=C1)C1OCCO1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
nickel peroxide hydrate
Quantity
10 g
Type
catalyst
Smiles
O.OO.[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
formed continuously
CUSTOM
Type
CUSTOM
Details
The insoluble matter is removed by filtration on celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1=NC(=CC=C1)C1OCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.